Acotiamide-d6 (hydrochloride)
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Overview
Description
Acotiamide-d6 (hydrochloride) is a deuterated form of acotiamide hydrochloride, a prokinetic agent used primarily for the treatment of functional dyspepsia. This compound is designed to enhance gastrointestinal motility by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acotiamide-d6 (hydrochloride) involves the incorporation of deuterium atoms into the acotiamide molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process.
Industrial Production Methods
Industrial production of acotiamide-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to ensure the purity of the final product. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acotiamide-d6 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the thiazole ring or the benzoyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically target the carbonyl groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic ring, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.
Major Products Formed
Scientific Research Applications
Acotiamide-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of acotiamide.
Biology: Employed in studies investigating the role of acetylcholine in gastrointestinal motility.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in treating functional dyspepsia.
Industry: Applied in the development of new prokinetic agents and in quality control processes for pharmaceutical manufacturing
Mechanism of Action
Acotiamide-d6 (hydrochloride) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, acotiamide-d6 increases the levels of acetylcholine in the gastrointestinal tract, which enhances gastric motility and accelerates gastric emptying. The primary molecular targets are the muscarinic receptors in the enteric nervous system .
Comparison with Similar Compounds
Similar Compounds
Cisapride: Another prokinetic agent that acts on serotonin receptors.
Domperidone: A dopamine antagonist used to enhance gastrointestinal motility.
Itopride: A prokinetic agent that inhibits dopamine D2 receptors and acetylcholinesterase.
Uniqueness of Acotiamide-d6 (hydrochloride)
Unlike other prokinetic agents, acotiamide-d6 (hydrochloride) specifically targets acetylcholinesterase without significant affinity for serotonin or dopamine receptors. This selective mechanism reduces the risk of side effects associated with other prokinetic drugs, making it a unique and valuable compound for the treatment of functional dyspepsia .
Properties
Molecular Formula |
C21H31ClN4O5S |
---|---|
Molecular Weight |
493.1 g/mol |
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H30N4O5S.ClH/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H/i5D3,6D3; |
InChI Key |
VQEKQYLTAIVCBW-PKKCSIJHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.Cl |
Origin of Product |
United States |
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